Furo[3,2-c]pyridin-6-ylmethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with furfural in the presence of an acid catalyst to form the furo[3,2-c]pyridine ring system, followed by reduction to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridin-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furo[3,2-c]pyridin-6-carboxylic acid.
Reduction: Furo[3,2-c]pyridin-6-ylmethane.
Substitution: Furo[3,2-c]pyridin-6-ylchloride.
Scientific Research Applications
Furo[3,2-c]pyridin-6-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Furo[3,2-c]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Furo[3,2-b]pyridin-2-ylmethanol
- 1-Furo[2,3-c]pyridin-5-ylethanone
- 1-(Furo[3,2-b]pyridin-6-yl)ethanone
- Furo[3,2-b]pyridin-7-amine
Uniqueness
Furo[3,2-c]pyridin-6-ylmethanol is unique due to its specific ring structure and functional group, which confer distinct chemical and biological properties.
Biological Activity
Furo[3,2-c]pyridin-6-ylmethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and applications in drug development.
Structural Characteristics
This compound features a fused ring system that contributes to its distinct chemical properties. The presence of the hydroxymethyl group at the 6-position enhances its reactivity and interaction with biological targets. This compound serves as a versatile building block in the synthesis of various biologically active derivatives.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. For instance, compounds derived from this structure have shown promising results against various cancer cell lines.
Case Study: Anti-Breast Cancer Activity
In a study evaluating substituted furo[3,2-c]pyran derivatives, specific analogs demonstrated potent inhibition against the SK-BR-3 breast cancer cell line. Notably, compounds with ED50 values of 0.28 and 0.44 μM exhibited selectivity approximately 100- to 250-fold compared to other cancer cell lines tested. These findings suggest that modifications to the furo[3,2-c]pyridine structure can significantly enhance anticancer activity while minimizing cytotoxic effects on normal cells .
Compound | ED50 (μM) | Selectivity Ratio |
---|---|---|
Compound 25 | 0.28 | 100-fold |
Compound 27 | 0.44 | 250-fold |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antifungal activity against various pathogens.
Antifungal Efficacy
In vitro studies have reported minimum inhibitory concentrations (MIC) for certain derivatives as low as 6.25 μg/mL against Fusarium oxysporum and Botrytis fabae. These results underscore the potential of this compound derivatives in developing new antifungal agents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects by:
- Enzyme Inhibition : Binding to enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : Interacting with cellular receptors that mediate signaling pathways related to cancer and infection.
These interactions can lead to alterations in cellular processes such as apoptosis, cell cycle regulation, and immune response modulation.
Research Applications
This compound is not only a subject of academic research but also has practical applications in drug development:
- Drug Discovery : Its unique structure allows for modifications that can lead to new drug candidates with enhanced efficacy and reduced side effects.
- Pharmaceutical Industry : Utilized in synthesizing complex heterocycles for therapeutic applications.
Properties
IUPAC Name |
furo[3,2-c]pyridin-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAVZIPQAAYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C=NC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554112 | |
Record name | (Furo[3,2-c]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117013-84-0 | |
Record name | (Furo[3,2-c]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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